CL-82198: A Selective Inhibitor of Matrix Metalloproteinase-13 for Research in Joint Health and Disease
CL-82198: A Selective Inhibitor of Matrix Metalloproteinase-13 for Research in Joint Health and Disease
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Matrix metalloproteinase-13 (MMP-13), a key enzyme in the degradation of type II collagen, is a significant therapeutic target in diseases characterized by cartilage destruction, such as osteoarthritis. CL-82198 is a potent and selective, non-zinc-chelating, small molecule inhibitor of MMP-13. This technical guide provides a comprehensive overview of CL-82198, including its mechanism of action, biochemical and cellular activity, and its application in in vitro and in vivo models of osteoarthritis. Detailed experimental protocols and a summary of its effects on key signaling pathways are presented to facilitate its use in research and drug development.
Introduction
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes.[1] MMP-13, also known as collagenase-3, exhibits a high specificity for type II collagen, the primary collagenous component of articular cartilage.[2] Elevated expression and activity of MMP-13 are strongly implicated in the pathogenesis of osteoarthritis (OA), leading to the progressive degradation of cartilage and joint dysfunction.[2][3] Consequently, the development of selective MMP-13 inhibitors is a promising therapeutic strategy for OA and other inflammatory conditions.[2]
CL-82198 is a synthetic, small molecule inhibitor that demonstrates high selectivity for MMP-13 over other MMPs, such as MMP-1, MMP-9, and Tumor Necrosis Factor-α Converting Enzyme (TACE).[4][5] Its unique mechanism of action, which involves binding to the S1' pocket of the enzyme without chelating the catalytic zinc ion, contributes to its selectivity and favorable pharmacological profile.[4][5] This document serves as a technical resource for researchers utilizing CL-82198, providing detailed information on its properties, experimental use, and its impact on cellular signaling.
Biochemical and Pharmacological Profile of CL-82198
Mechanism of Action
CL-82198 is a selective inhibitor of MMP-13 that does not appear to act by chelating the catalytic Zn2+ ion.[5] NMR binding studies have shown that CL-82198 binds within the entire S1' pocket of MMP-13.[4] The morpholine ring of CL-82198 docks adjacent to the catalytic zinc atom.[5] This unique binding mode is the basis for its selectivity for MMP-13 over other MMPs like MMP-1 and MMP-9, which have different S1' pocket topographies.[4]
Potency and Selectivity
CL-82198 exhibits potent inhibition of MMP-13 activity with reported IC50 values in the low micromolar range. Its selectivity is a key feature, with minimal to no activity against other closely related MMPs at concentrations where it effectively inhibits MMP-13.
| Parameter | MMP-13 | MMP-1 | MMP-9 | TACE | Reference(s) |
| IC50 | 10 µM | >10 mM | No Activity | No Activity | [4][5][6] |
| pIC50 | 5 | <4 | - | - | [6] |
| IC50 (Bovine Articular Cartilage Explants) | 3.2 µM | - | - | - | [6] |
Table 1: Inhibitory Activity of CL-82198 against MMP-13 and other Metalloproteinases.
In Vitro and In Vivo Efficacy
In Vitro Studies
CL-82198 has demonstrated significant efficacy in various in vitro models, primarily focusing on its ability to inhibit cartilage degradation and modulate chondrocyte activity.
| Experimental Model | Key Findings | CL-82198 Concentration(s) | Reference(s) |
| Recombinant MMP-13 Activity Assay | >90% inhibition of MMP-13 activity. | 10 µg/mL | [6] |
| BMP-2-treated Primary Sternal Chondrocytes | >90% inhibition of MMP-13 activity in culture media. | 1, 5, and 10 µM | [6] |
| LS174 Cell Migration Assay | Significantly reduced cell migration. | 10 µM | [2] |
| Hepatic Stellate Cells | Decreased CTGF and TGF-β1 protein levels. | Not specified | [2] |
Table 2: Summary of In Vitro Efficacy of CL-82198.
In Vivo Studies
Animal models of osteoarthritis have been instrumental in evaluating the therapeutic potential of CL-82198. These studies have shown its ability to protect cartilage and slow disease progression.
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Meniscal-Ligamentous Injury (MLI)-induced Osteoarthritis in Mice | Intraperitoneal injection of 1, 5, or 10 mg/kg body weight every other day for 12 weeks. | Decreased articular cartilage degradation; Increased tibial and total articular cartilage area and thickness in a dose-dependent manner. | [6] |
Table 3: Summary of In Vivo Efficacy of CL-82198 in an Osteoarthritis Model.
Experimental Protocols
In Vitro MMP-13 Activity Assay (Fluorogenic Substrate)
This protocol is based on the use of a fluorogenic peptide substrate, such as that in the SensoLyte® 520 MMP-13 Assay Kit.[7][8][9][10]
Materials:
-
Recombinant human MMP-13 (pro-MMP-13)
-
APMA (4-aminophenylmercuric acetate) for pro-MMP-13 activation
-
Fluorogenic MMP-13 substrate (e.g., 5-FAM/QXL™ 520 FRET peptide)
-
Assay Buffer
-
CL-82198 stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 490 nm/520 nm)
Procedure:
-
Activate pro-MMP-13: Incubate pro-MMP-13 with 1 mM APMA in assay buffer at 37°C for 40 minutes. Do not exceed 40 minutes to prevent enzyme inactivation.[7]
-
Prepare CL-82198 dilutions: Prepare serial dilutions of CL-82198 in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Assay setup: In a 96-well black microplate, add the following to designated wells:
-
Blank: Assay buffer
-
Positive Control: Activated MMP-13
-
Test Wells: Activated MMP-13 and corresponding dilutions of CL-82198
-
-
Pre-incubation: Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate reaction: Add the MMP-13 substrate solution to all wells.
-
Measure fluorescence:
-
Kinetic reading: Immediately begin measuring fluorescence intensity every 5-10 minutes for 60-120 minutes.
-
End-point reading: Incubate the plate at 37°C for a defined period (e.g., 60 minutes), then stop the reaction (if a stop solution is provided in the kit) and measure the final fluorescence.
-
-
Data analysis: Subtract the blank reading from all other readings. Calculate the percentage of inhibition for each CL-82198 concentration and determine the IC50 value.
In Vitro Cartilage Degradation Model
This protocol describes a general method to assess the protective effects of CL-82198 on cartilage explants.
Materials:
-
Bovine or human articular cartilage explants
-
Cell culture medium (e.g., DMEM) with or without serum
-
Interleukin-1β (IL-1β) or other pro-inflammatory stimuli
-
CL-82198 stock solution (in DMSO)
-
Assay kits for measuring glycosaminoglycan (GAG) release (e.g., DMMB assay) and collagen fragments.
-
Reagents for histology (e.g., Safranin O staining)
Procedure:
-
Cartilage explant culture: Harvest cartilage explants and culture them in a 3D system like alginate beads or as tissue explants in multi-well plates.[11]
-
Induce degradation: Treat the cartilage explants with a pro-inflammatory stimulus such as IL-1β to induce matrix degradation.
-
Treatment with CL-82198: Concurrently with or prior to IL-1β treatment, add various concentrations of CL-82198 to the culture medium.
-
Assess matrix degradation:
-
Biochemical analysis: Collect the culture medium at different time points and measure the release of GAGs and collagen fragments.
-
Histological analysis: After the treatment period, fix, section, and stain the cartilage explants with Safranin O to visualize proteoglycan content.
-
-
Data analysis: Compare the levels of matrix degradation markers and the histological appearance of cartilage in the CL-82198-treated groups with the IL-1β-only and control groups.
In Vivo Meniscal-Ligamentous Injury (MLI) Model of Osteoarthritis
This is a surgically induced model of OA in mice to evaluate the in vivo efficacy of CL-82198.[6]
Materials:
-
Mice (e.g., 10-week-old wild-type)
-
Anesthesia and surgical instruments
-
CL-82198 for injection (dissolved in a suitable vehicle like normal saline)
-
Reagents for histological analysis (e.g., Alcian blue, Hematoxylin, Orange G)
Procedure:
-
Surgical procedure: Under anesthesia, perform a meniscal-ligamentous injury (MLI) or a destabilization of the medial meniscus (DMM) surgery on one knee joint of each mouse.[12][13] The contralateral knee can serve as a sham-operated or unoperated control.
-
Treatment with CL-82198: One day after surgery, begin intraperitoneal injections of CL-82198 at desired doses (e.g., 1, 5, and 10 mg/kg body weight) every other day for the duration of the study (e.g., 12 weeks).[6] A vehicle control group should be included.
-
Histological analysis: At the end of the treatment period, sacrifice the mice and collect the knee joints. Fix, decalcify, and embed the joints in paraffin. Prepare sections and stain with Alcian blue/Hematoxylin/Orange G to assess cartilage structure, proteoglycan loss, and overall joint morphology.
-
Scoring and quantification: Use a standardized scoring system (e.g., OARSI histopathology initiative scoring method) to grade the severity of OA.[11] Quantify the articular cartilage area and thickness using image analysis software.
-
Data analysis: Compare the histological scores and quantitative measurements between the CL-82198-treated groups and the vehicle control group.
Impact on Cellular Signaling Pathways
MMP-13 expression and activity are regulated by complex signaling networks. By inhibiting MMP-13, CL-82198 can indirectly modulate these pathways, which are crucial in the pathogenesis of osteoarthritis.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and catabolic gene expression in chondrocytes.[14][15] Pro-inflammatory cytokines like IL-1β activate the IKK complex, leading to the phosphorylation and degradation of IκBα. This allows the p65/p50 heterodimer of NF-κB to translocate to the nucleus and induce the transcription of target genes, including MMP-13.[16][17] By inhibiting MMP-13, CL-82198 can potentially disrupt a positive feedback loop where MMP-13-mediated matrix degradation products can further activate NF-κB.
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) signaling has a dual role in cartilage homeostasis.[10][18] Canonical TGF-β signaling through the Smad2/3 pathway is generally considered chondroprotective.[3][19] TGF-β binds to its receptors, leading to the phosphorylation of Smad2 and Smad3, which then complex with Smad4 and translocate to the nucleus to regulate gene expression.[3][20] However, in pathological conditions, TGF-β can also contribute to fibrosis and osteophyte formation. MMP-13 can cleave and activate latent TGF-β, and its inhibition by CL-82198 may therefore modulate TGF-β bioavailability and downstream signaling.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are involved in chondrocyte proliferation, differentiation, and apoptosis.[21][22] The ERK1/2 pathway can be activated by various stimuli and has been shown to regulate the expression of MMP-13.[14][23] Inhibition of ERK1/2 has been linked to both chondroprotective and detrimental effects depending on the context. By inhibiting a downstream effector (MMP-13), CL-82198 may influence the cellular consequences of MAPK/ERK activation.
Conclusion
CL-82198 is a valuable research tool for investigating the role of MMP-13 in the pathophysiology of osteoarthritis and other diseases involving cartilage degradation. Its high selectivity and well-characterized mechanism of action make it a superior choice over broad-spectrum MMP inhibitors for targeted studies. This technical guide provides a foundation for the effective use of CL-82198 in both in vitro and in vivo experimental settings, and for understanding its impact on relevant cellular signaling pathways. Further research into the broader selectivity profile and the direct effects of CL-82198 on intracellular signaling will continue to enhance its utility as a specific probe for MMP-13 function.
References
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- 4. Establishment of a Surgically-induced Model in Mice to Investigate the Protective Role of Progranulin in Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. The phosphorylation of the Smad2/3 linker region by nemo-like kinase regulates TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
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